Structural Differentiation: 4-Methyl Substitution vs. Unsubstituted Asparagusic Acid
4-Methyl-1,2-dithiolane-4-carboxylic acid differs from the naturally occurring asparagusic acid (1,2-dithiolane-4-carboxylic acid) by the presence of a methyl group at the 4-position of the dithiolane ring. This substitution increases the molecular weight from 150.2 g/mol (asparagusic acid, C4H6O2S2) [1] to 164.25 g/mol (target compound, C5H8O2S2) and introduces a quaternary carbon at the 4-position, eliminating the α-hydrogen present in asparagusic acid. The methyl group also modifies predicted lipophilicity: consensus LogP for 4-methyl-1,2-dithiolane-4-carboxylic acid is 1.1 (range 0.5–1.52 across five prediction methods) , whereas asparagusic acid exhibits lower lipophilicity due to the absence of the methyl substituent and the presence of a hydrogen at the 4-position.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 164.25 g/mol; Consensus LogP = 1.1 (XLOGP3 = 0.58; WLOGP = 1.47; MLOGP = 0.5; SILICOS-IT = 1.52; iLOGP = 1.4) |
| Comparator Or Baseline | Asparagusic acid (1,2-dithiolane-4-carboxylic acid): MW = 150.2 g/mol (C4H6O2S2) [1] |
| Quantified Difference | MW increase of 14.05 g/mol (+9.4%); Consensus LogP = 1.1 (target) vs. lower LogP expected for unsubstituted analog |
| Conditions | Structural comparison based on molecular formula and computational physicochemical predictions (ACD/Labs Percepta Platform, SwissADME methods) |
Why This Matters
The methyl substitution at C4 creates a quaternary center that alters conformational flexibility, lipophilicity, and metabolic stability, directly impacting suitability for specific formulation applications such as the photoprotective compositions claimed in L‘Oréal patents [2].
- [1] PubChem. Asparagusic acid. Compound Summary. CID: 16682. Molecular Formula: C4H6O2S2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16682 View Source
- [2] Lucet-Levannier K, Marat X. Uses of dithiolane compounds for the photoprotection of the skin. L'Oréal SA. Patent CN101683311A. 2010. View Source
